{4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid
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Overview
Description
4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is a complex organic compound that features a pyrazoloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and ketones.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the phenoxyacetic acid moiety: This can be done through esterification or etherification reactions using phenoxyacetic acid and suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and possible biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Thiophene Derivatives: Known for their applications in medicinal chemistry and materials science.
Quinoline Derivatives: These compounds are widely studied for their therapeutic potential.
Uniqueness
4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is unique due to its combination of a pyrazoloquinoline core with a thiophene ring and a phenoxyacetic acid moiety
Properties
Molecular Formula |
C29H25N3O4S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[4-(3-methyl-5-oxo-1-phenyl-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C29H25N3O4S/c1-17-26-27(18-9-11-21(12-10-18)36-16-25(34)35)28-22(14-19(15-23(28)33)24-8-5-13-37-24)30-29(26)32(31-17)20-6-3-2-4-7-20/h2-13,19,27,30H,14-16H2,1H3,(H,34,35) |
InChI Key |
OZZHVUMZXOICRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
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